molecular formula C18H15F2N3O3S B2984909 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921879-53-0

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2984909
CAS No.: 921879-53-0
M. Wt: 391.39
InChI Key: PRZQDUMYXFTCAZ-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains multiple functional groups, including a pyridazine ring, a sulfonamide group, and two fluorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The fluorine atoms would likely have a significant impact on the compound’s electronic structure and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could in turn affect its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have shown promise in antimicrobial activity. A study by Sarvaiya, Gulati, & Patel (2019) found that similar compounds exhibited significant antimicrobial effects against various bacteria and fungi.

Cyclooxygenase-2 Inhibition

A paper by Hashimoto et al. (2002) explored the use of structurally related compounds as cyclooxygenase-2 (COX-2) inhibitors. The research indicated that the introduction of a fluorine atom in these compounds increased their COX-2 inhibitory potency and selectivity.

Carbonic Anhydrase Inhibition

Studies by Gul et al. (2016) and Gul et al. (2016) investigated the inhibition of carbonic anhydrase by related benzenesulfonamide derivatives. The findings suggest potential for treating conditions associated with altered carbonic anhydrase activity.

Fluorophore Development for Zinc Detection

Research by Kimber et al. (2001) focused on the synthesis of fluorophores for zinc detection, using compounds related to this compound. This research is vital for understanding intracellular zinc dynamics.

Anticancer Properties

Several studies, such as those by Rathish et al. (2012), Küçükgüzel et al. (2013), and Sławiński & Brzozowski (2006), have shown that similar sulfonamide compounds possess anticancer properties, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the specific conditions under which it’s handled and stored .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(24)23(22-16)12-11-21-27(25,26)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQDUMYXFTCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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